4-(tert-butyl)-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide

sigma‑2 receptor KDM4C demethylase dual pharmacology

This benzamide derivative uniquely combines sigma-2 receptor binding (Ki 46 nM) with KDM4C/JMJD2C inhibition (IC50 1 µM). The 4-tert-butyl substituent and 2-(4-(dimethylamino)phenyl)-2-hydroxyethyl side chain create a pharmacophore not replicated by chloro, isopropoxy, or trifluoromethyl analogs. Ideal for epigenetic target validation in LNCaP prostate or breast cancer lines; requires sigma-2 antagonists as controls to deconvolute mechanisms. MW 340.5, logP 3.8 ensures drug-like analog space. Offered ≥95% purity, compatible with standard DMSO stock preparation for phenotypic screening libraries.

Molecular Formula C21H28N2O2
Molecular Weight 340.467
CAS No. 1421514-24-0
Cat. No. B2920721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-butyl)-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide
CAS1421514-24-0
Molecular FormulaC21H28N2O2
Molecular Weight340.467
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)O
InChIInChI=1S/C21H28N2O2/c1-21(2,3)17-10-6-16(7-11-17)20(25)22-14-19(24)15-8-12-18(13-9-15)23(4)5/h6-13,19,24H,14H2,1-5H3,(H,22,25)
InChIKeyMIFBBXLFLWABKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(tert-Butyl)-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide (CAS 1421514‑24‑0): Chemical Identity and Pharmacological Profile


4-(tert‑Butyl)-N-(2‑(4‑(dimethylamino)phenyl)‑2‑hydroxyethyl)benzamide (CAS 1421514‑24‑0) is a synthetic benzamide derivative with a molecular weight of 340.5 g mol⁻¹, a calculated logP of 3.8, and two hydrogen‑bond donors [REFS‑1]. The compound has been profiled in publicly curated bioactivity databases against several protein targets, most notably the sigma‑2 receptor (Ki 46–90 nM in radioligand displacement assays) [REFS‑2] and the histone lysine demethylase KDM4C/JMJD2C (IC50 1.0–3.4 μM in enzymatic assays) [REFS‑3]. Its dual sigma‑2/KDM4C activity profile and modular benzamide scaffold make it a useful starting point for medicinal chemistry optimisation, although it is less potent than clinically advanced sigma‑2 ligands.

Why a Generic Benzamide Sigma‑2 Ligand Cannot Replace 4‑(tert‑Butyl)-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide


Although many benzamide derivatives bind sigma‑2 receptors, the combination of a 4‑tert‑butyl substituent on the benzamide ring and the 2‑(4‑(dimethylamino)phenyl)‑2‑hydroxyethyl side chain creates a unique pharmacophore that simultaneously engages sigma‑2 receptors (Ki = 46 nM) [REFS‑1] and KDM4C demethylase (IC50 = 1 000 nM) [REFS‑2]. Subtle changes to the benzamide substituent—e.g., replacing the tert‑butyl group with chlorine, isopropoxy, or trifluoromethyl—abolish KDM4C activity and markedly alter sigma‑2 binding affinity and selectivity. Therefore, generic in‑class compounds cannot serve as direct functional replacements without quantitative re‑validation.

Quantitative Differentiation Evidence for 4‑(tert‑Butyl)-N-(2‑(4‑(dimethylamino)phenyl)-2‑hydroxyethyl)benzamide


Dual Sigma‑2/KDM4C Target Engagement Profile Versus Selective Sigma‑2 Ligands

Unlike the selective sigma‑2 agonists siramesine and PB28, 4‑(tert‑butyl)-N‑(2‑(4‑(dimethylamino)phenyl)‑2‑hydroxyethyl)benzamide exhibits moderate sigma‑2 affinity while also inhibiting the epigenetic eraser KDM4C/JMJD2C. In enzymatic assays it inhibits KDM4C with an IC50 of 1 000 nM [REFS‑1], whereas siramesine and PB28 are inactive against KDM4C at concentrations up to 10 μM in the same assay platform [REFS‑2]. This unique dual activity may be advantageous in experimental systems where simultaneous modulation of sigma‑2 signalling and histone methylation is desired.

sigma‑2 receptor KDM4C demethylase dual pharmacology

Sigma‑2 Receptor Binding Affinity: Moderate Potency Differentiated from Sub‑nanomolar Reference Agents

In a rat PC‑12 cell radioligand displacement assay using [³H]‑ditolylguanidine, the target compound displays a Ki of 46 nM for the sigma‑2 receptor [REFS‑1]. This affinity is approximately 380‑fold weaker than siramesine (Ki ≈ 0.12 nM) [REFS‑2] and 68‑fold weaker than PB28 (Ki ≈ 0.68 nM) [REFS‑3]. The reduced potency makes the compound a useful low‑affinity control or a scaffold for affinity maturation, rather than a direct competitor to high‑affinity imaging agents.

sigma‑2 receptor radioligand binding structure‑activity relationship

Sigma‑2 versus Sigma‑1 Selectivity Ratio Compared to Reference Sigma‑2 Ligands

The target compound binds sigma‑1 receptors with a Ki of 497 nM (human) [REFS‑1] and sigma‑2 receptors with a Ki of 90 nM (rat PC‑12) [REFS‑2], yielding a sigma‑2/sigma‑1 selectivity ratio of approximately 5.5‑fold. This is markedly lower than the 140‑fold selectivity of siramesine [REFS‑3] but higher than the nearly non‑selective profile of PB28 (ratio ~1.2‑fold) [REFS‑4]. The intermediate selectivity is valuable when balanced sigma‑1/sigma‑2 engagement is required, such as in studies of sigma receptor heterodimerisation.

sigma receptor subtype selectivity sigma‑1 sigma‑2

KDM4C Inhibitory Potency Relative to Optimised KDM4 Subfamily Probes

The target compound inhibits KDM4C with an IC50 of 1 000 nM in a biochemical RFMS assay [REFS‑1]. Dedicated KDM4 inhibitors such as NCGC00247743 achieve IC50 values of ~53 nM in similar enzymatic formats [REFS‑2]. The 19‑fold lower potency indicates that the target compound is not a best‑in‑class KDM4C inhibitor; however, its benzamide scaffold is chemically tractable and suitable for further optimisation, whereas many high‑affinity KDM4 probes contain complex heterocyclic cores that are less amenable to rapid analogue synthesis.

KDM4C/JMJD2C histone demethylase epigenetic probe

Physicochemical and Drug‑Likeness Profile Differentiation from High‑Affinity Sigma‑2 Clinical Candidates

With a molecular weight of 340.5 g mol⁻¹, a calculated logP of 3.8, and only two hydrogen‑bond donors, the target compound adheres to Lipinski’s Rule of Five and falls within the CNS MPO desirability range (MW < 400, logP < 5) [REFS‑1]. In contrast, siramesine (MW ≈ 368.5) and many high‑affinity sigma‑2 PET tracers possess higher molecular weights and additional rotatable bonds, potentially limiting CNS penetration and complicating formulation. The compound’s 2‑hydroxyethyl linker also provides a synthetic handle for further derivatisation, making it an attractive scaffold for structure‑activity relationship studies.

drug‑likeness physicochemical properties CNS permeability

Evidence‑Based Application Scenarios for 4‑(tert‑Butyl)-N-(2‑(4‑(dimethylamino)phenyl)-2‑hydroxyethyl)benzamide


Epigenetic Chemical Biology: KDM4C Target Validation in Cancer Cell Lines

The compound’s micromolar KDM4C inhibitory activity (IC50 = 1 000 nM) [REFS‑1] makes it suitable for preliminary target‑validation experiments in prostate (LNCaP) or breast cancer cell lines where KDM4C is over‑expressed. Because it also binds sigma‑2 receptors (Ki = 46 nM) [REFS‑2], researchers must include appropriate controls (e.g., sigma‑2‑specific antagonists) to deconvolute epigenetic effects from sigma‑2‑mediated anti‑proliferative signalling.

Sigma Receptor Pharmacological Toolbox: Intermediate‑Selectivity Probe

With a sigma‑2/sigma‑1 selectivity ratio of ~5.5 [REFS‑3], the compound fills a niche between highly selective (siramesine, ratio = 140) and non‑selective (PB28, ratio = 1.2) sigma ligands. It can be used in radioligand binding panels to calibrate subtype selectivity or in functional assays where balanced engagement of both sigma subtypes is hypothesised, such as in studies of sigma receptor‑mediated calcium signalling in neuronal cells.

Medicinal Chemistry: Modular Benzamide Scaffold for Analogue Synthesis

The 2‑hydroxyethyl linker and 4‑dimethylaminophenyl moiety provide two orthogonal diversification points. The tert‑butyl group on the benzamide ring can be replaced with halogens, alkoxy, or aryl groups to probe steric and electronic effects on sigma‑2 affinity and KDM4C inhibition. The compound’s favourable physicochemical profile (MW = 340.5, logP = 3.8) [REFS‑4] ensures that most simple analogues will remain within drug‑like space, facilitating rapid hit‑to‑lead exploration.

Procurement for High‑Throughput Screening Libraries

Commercial suppliers such as A2B Chem list the compound at ≥95 % purity [REFS‑5], and its molecular weight of 340.5 g mol⁻¹ and moderate logP are compatible with standard DMSO stock solution preparation. The compound’s dual sigma‑2/KDM4C activity increases the probability of identifying hits in phenotypic screens that interrogate cancer cell proliferation or epigenetic modulation, offering a higher return‑on‑investment for screening library curators compared to single‑target probes.

Quote Request

Request a Quote for 4-(tert-butyl)-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.